Polident

Description

Properties

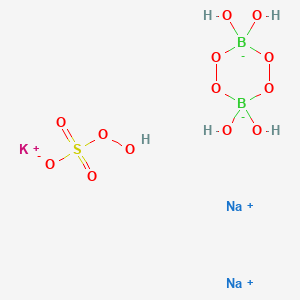

CAS No. |

77752-08-0 |

|---|---|

Molecular Formula |

B2H5KNa2O13S |

Molecular Weight |

351.8 g/mol |

IUPAC Name |

potassium;disodium;hydroxy sulfate;3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane |

InChI |

InChI=1S/B2H4O8.K.2Na.H2O5S/c3-1(4)7-9-2(5,6)10-8-1;;;;1-5-6(2,3)4/h3-6H;;;;1H,(H,2,3,4)/q-2;3*+1;/p-1 |

InChI Key |

NKUKNQZEIWQTHC-UHFFFAOYSA-M |

Canonical SMILES |

[B-]1(OO[B-](OO1)(O)O)(O)O.OOS(=O)(=O)[O-].[Na+].[Na+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Composition and Analysis of Polident Tablets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the chemical composition of Polident denture cleansing tablets. It details the core active ingredients, their functional roles, the underlying chemical mechanisms of action, and the experimental protocols for their quantitative analysis.

Core Chemical Composition

This compound tablets are formulated as a multi-component system designed to clean, disinfect, and freshen dental appliances. The cleaning action is derived from a synergistic blend of oxidizing agents, a bleach activator, an effervescent system, and a surfactant. While the exact formulation is proprietary, the key ingredients are well-established in the scientific and patent literature.[1]

Quantitative Data Summary

The precise concentrations of ingredients in commercial this compound tablets are not publicly disclosed. However, patent literature for similar denture cleansing formulations provides representative quantitative ranges. The following table summarizes these typical compositions and includes concentration ranges for key components as found in related cleaning and pharmaceutical tablets.

| Component | Chemical Name | Function | Representative Concentration (wt. %) |

| Oxidizing Agent | Potassium Caroate (Potassium Monopersulfate) | Bleaching, Disinfection | 20 - 24%[2] |

| Oxidizing Agent | Sodium Carbonate Peroxide (Sodium Percarbonate) | Bleaching, Disinfection | Not Specified in patents, but a key oxidant |

| Effervescent Agent | Sodium Bicarbonate | CO₂ Generation | 15 - 65%[2][3] |

| Effervescent Agent | Citric Acid | CO₂ Generation | 5 - 50%[3] |

| Bleach Activator | Tetraacetylethylenediamine (TAED) | Low-Temperature Bleaching | 1.4 - 13% (in detergents)[4] |

| Surfactant | Sodium Lauryl Sulfate (SLS) | Detergent, Stain Removal | 0.1 - 2.0%[2][5] |

| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) | Sequesters metal ions | 2 - 6%[2] |

| Binder / Filler | Polyethylene Glycol (PEG) | Tablet Integrity | 1 - 4%[2] |

| Preservative | Sodium Benzoate | Antimicrobial | 0.8 - 1.1%[2] |

Note: The concentration ranges are derived from patents for denture cleanser tablets and related products and are for illustrative purposes. They may not reflect the exact composition of this compound branded products.[2][3][4][5]

Functions of Key Ingredients and Mechanism of Action

The efficacy of this compound tablets stems from its "4 in 1" cleaning system, which combines four key actions: oxidation, bleach activation, effervescence, and detergency.[1]

-

Oxidants (Potassium Monopersulfate & Sodium Percarbonate): When dissolved in water, these persalts release hydrogen peroxide (H₂O₂), a powerful oxidizing agent that bleaches stains and kills microorganisms.[4]

-

Bleach Activator (TAED): Hydrogen peroxide's bleaching action is most effective at higher temperatures. TAED is a crucial bleach activator that reacts with H₂O₂ in the alkaline solution to form peracetic acid. Peracetic acid is a more potent biocide and bleaching agent than hydrogen peroxide at the lower temperatures used for soaking dentures.[4][6][7]

-

Effervescent System (Sodium Bicarbonate & Citric Acid): The acid-base reaction between citric acid and sodium bicarbonate rapidly generates carbon dioxide (CO₂) bubbles. This effervescence provides a mechanical cleaning action that helps to dislodge food particles and distribute the active chemical ingredients across the denture surface.[3]

-

Detergent (Sodium Lauryl Sulfate): As a surfactant, SLS reduces the surface tension of the water, allowing the cleaning solution to penetrate and lift organic debris and stains from the denture material.[1]

The following diagram illustrates the primary chemical reaction pathways that occur when a this compound tablet is dissolved in water.

Experimental Protocols for Chemical Analysis

Quantitative analysis of the active ingredients in a complex matrix like a denture tablet requires specific analytical methodologies. The following sections detail established protocols for the determination of the key components.

Overall Analytical Workflow

A general workflow for the chemical analysis of a denture cleanser tablet involves sample preparation followed by specific instrumental or wet chemical analysis for each component of interest.

Determination of Persulfates (Potassium Caroate) by HPIC

This method is applicable for the quantitative determination of persulfate salts in denture cleansers.

-

Principle: After extraction with deionized water, the persulfate anion (S₂O₈²⁻) is separated and quantified by High-Performance Ion Chromatography (HPIC) with a conductivity detector.

-

Equipment:

-

High-Performance Ion Chromatograph with a conductivity detector.

-

Anion-exchange column (e.g., IonPac® AS16, 4 mm x 25 cm).

-

Anion self-regenerating suppressor.

-

Ultrasonicator.

-

-

Reagents:

-

Deionized water (resistivity ≥ 18 MΩ·cm).

-

Potassium persulfate reference standard.

-

50% (w/w) Sodium Hydroxide solution.

-

Eluent: 6.86 mL of 50% NaOH solution diluted to 2000 mL with deionized water.

-

-

Procedure:

-

Standard Preparation: Accurately weigh ~28.1 mg of potassium persulfate reference standard, dissolve in a 20 mL volumetric flask with deionized water to create a stock solution (1000 µg/mL S₂O₈²⁻). Prepare working standards (2-25 µg/mL) by serial dilution.

-

Sample Preparation: Accurately weigh ~0.5 g of homogenized tablet powder into a 100 mL volumetric flask. Add 80 mL of deionized water and sonicate for 30 minutes. Dilute to volume with deionized water.

-

Analysis: Filter the sample solution through a 0.22 µm membrane filter. Inject the filtered solution into the HPIC system.

-

Quantification: Create a calibration curve from the standard solutions. Calculate the persulfate concentration in the sample based on the peak area from the chromatogram.

-

Determination of Bicarbonate and Citrate by Ion Chromatography

This protocol is based on the USP monograph for analyzing effervescent tablets containing bicarbonates and citric acid.[8][9][10]

-

Principle: Cations (from sodium bicarbonate) and anions (citrate) are quantified using ion chromatography with a non-suppressed conductivity detector.

-

Equipment:

-

Ion Chromatograph with conductivity detector.

-

Cation-exchange column (e.g., Metrosep C 6 - 150/4.0, L76 packing).

-

Anion-exchange column for citrate (as per USP 345).

-

-

Reagents:

-

Ultrapure water.

-

Nitric acid (for eluent).

-

Reference standards for sodium, potassium, and citric acid.

-

-

Procedure:

-

Sample Preparation: Finely grind approximately 20 tablets. Accurately weigh a portion of the powder and dissolve it in a known volume of ultrapure water, allowing effervescence to cease. Perform serial dilutions to bring the final concentration within the working range of the calibration curve.[9]

-

Cation Analysis (for Sodium):

-

Prepare a multi-point calibration curve for sodium.

-

Inject the diluted sample solution into the IC system equipped with the cation-exchange column.

-

Quantify the sodium peak against the calibration curve.

-

-

Anion Analysis (for Citrate):

-

Prepare a calibration curve for citrate.

-

Inject the diluted sample solution into the IC system equipped with an appropriate anion-exchange column.

-

Quantify the citrate peak against the calibration curve.

-

-

Determination of TAED by Near-Infrared (NIR) Spectroscopy

NIR spectroscopy offers a rapid, non-destructive method for quantifying multiple components in solid mixtures like detergent powders.[11]

-

Principle: The NIR spectrum of the tablet powder is measured. A chemometric model (e.g., Partial Least Squares - PLS), calibrated with samples of known TAED concentration, is used to predict the TAED content in the unknown sample.

-

Equipment:

-

NIR Spectrometer (e.g., Metrohm NIRS DS2500 Analyzer) with a large sample cup accessory.

-

-

Procedure:

-

Calibration: Acquire NIR spectra (e.g., in the 1120-2300 nm range) from a set of calibration samples with varying, known concentrations of TAED and other matrix components. Develop a PLS regression model correlating the spectral data to the TAED concentrations.

-

Sample Analysis: Place the homogenized tablet powder into the sample cup and acquire its NIR spectrum.

-

Quantification: Apply the pre-developed PLS model to the sample's spectrum to predict the percentage of TAED.

-

Determination of Sodium Lauryl Sulfate (SLS) by Colorimetry

This method provides a simple and economical way to quantify SLS in a tablet matrix.[5][12][13]

-

Principle: SLS, an anionic surfactant, forms a colored ion-pair complex with a cationic dye, methylene (B1212753) blue. This complex is extractable into an organic solvent (chloroform) and its concentration, which is proportional to the SLS content, can be measured spectrophotometrically.

-

Equipment:

-

UV-Vis Spectrophotometer.

-

Separatory funnels.

-

-

Reagents:

-

Methylene blue reagent.

-

Sulfuric acid.

-

Sodium Lauryl Sulfate reference standard.

-

Procedure:

-

Standard Preparation: Prepare a stock solution of SLS in purified water. Create a series of working standards by dilution.

-

Sample Preparation: Dissolve a precisely weighed amount of tablet powder in purified water.

-

Extraction and Complex Formation: Transfer an aliquot of the sample or standard solution to a separatory funnel. Acidify with sulfuric acid and add the methylene blue reagent. Extract the blue-colored SLS-Methylene Blue complex into a known volume of chloroform.

-

Analysis: Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (approx. 651 nm).

-

Quantification: Construct a calibration curve of absorbance versus concentration for the standards. Determine the SLS concentration in the sample from this curve.

-

Logical Relationships of Core Components

The functionality of a this compound tablet is a result of the interplay between its chemical components. Each ingredient is selected to perform a specific role that contributes to the overall cleaning and disinfecting efficacy.

References

- 1. mims.com [mims.com]

- 2. US4217234A - Denture cleansing tablet and method of manufacturing the same - Google Patents [patents.google.com]

- 3. US6491896B1 - Polybutene containing denture cleanser compositions - Google Patents [patents.google.com]

- 4. Tetraacetylethylenediamine and laundry detergents_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 7. laboratuvar.com [laboratuvar.com]

- 8. shodex.com [shodex.com]

- 9. lcms.cz [lcms.cz]

- 10. pharmacopeia.cn [pharmacopeia.cn]

- 11. metrohm.com [metrohm.com]

- 12. A Method for the Colorimetric Quantification of Sodium Lauryl Sulphate in Tablets: A Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Active ingredients in Polident and their mechanisms of action

An In-Depth Technical Guide to the Core Active Ingredients of Polident® Formulations

Executive Summary

Denture cleansers are multi-component formulations designed to maintain the hygiene and integrity of removable prosthetic dental appliances. Effective cleaning involves a synergistic interplay of chemical and physical actions to remove organic and inorganic deposits, eliminate microbial biofilms, and remove stains without damaging the denture materials. This document provides a detailed technical overview of the primary active ingredients found in this compound® effervescent tablets, their discrete mechanisms of action, and the standardized methodologies used to evaluate their efficacy. The information is intended for researchers, scientists, and professionals in the fields of oral care and drug development.

Core Active Components and Mechanisms of Action

This compound® formulations utilize a "4-in-1" cleaning system, comprising an integrated blend of oxidizing agents, a bleach activator, a surfactant, and effervescent components.[1] Select formulations are further enhanced with enzymes.

Oxidizing Agents: Chemical Bleaching and Disinfection

The primary cleaning power is derived from a potent oxidizing system. When the tablet dissolves, these agents release reactive oxygen species (ROS) that chemically break down chromophores (stain molecules) and exhibit broad-spectrum antimicrobial activity.[2][3]

-

Potassium Caroate (Potassium Monopersulfate, KMPS): A powerful oxidizing agent that works via the release of active oxygen to bleach food and beverage stains.[2][4] Its oxidative action effectively denatures proteins within the biofilm matrix, killing bacteria and fungi such as Candida albicans.[2]

-

Sodium Percarbonate: An adduct of sodium carbonate and hydrogen peroxide, which dissociates in water to release hydrogen peroxide (H₂O₂).[5][6] H₂O₂ is the primary bleaching species, though its activity is significantly enhanced by the presence of a bleach activator, particularly at lower temperatures.[6][7]

Bleach Activator: Low-Temperature Efficacy Enhancement

-

Tetraacetylethylenediamine (TAED): This is a critical component for enhancing stain removal in warm (not hot) water. Hydrogen peroxide released from sodium percarbonate is a moderate bleach at temperatures below 45°C. TAED reacts with the alkaline peroxide through a process called perhydrolysis to generate peracetic acid (CH₃COOOH).[7] Peracetic acid is a more potent and faster-acting oxidizing agent than hydrogen peroxide at lower temperatures, significantly improving the removal of tough stains like tea, coffee, and red wine.[8]

Surfactant System: Surface Wetting and Debris Removal

-

Sodium Lauryl Sulfate (or Sulfoacetate): This anionic surfactant lowers the surface tension of the cleaning solution.[1][9] This action allows the solution to penetrate microporosities in the denture acrylic and get beneath plaque and food debris. The surfactant molecules emulsify organic deposits and prevent loosened particles from redepositing on the denture surface.[9]

Effervescence System: Mechanical Cleaning and Agent Distribution

-

Sodium Bicarbonate & Citric Acid: These components are responsible for the tablet's effervescence.[10][11] When the tablet dissolves, they react in water to produce carbon dioxide gas. The resulting bubbling action provides a gentle mechanical cleaning effect that helps to dislodge and lift loosely adherent plaque and food particles from the denture surface.[6][12] This action also serves to rapidly disintegrate the tablet and distribute the active ingredients throughout the solution.

Enzymatic Agents: Targeted Protein Degradation

-

Subtilisin (Protease): Found in certain this compound® formulations, this enzyme catalyzes the hydrolysis of proteins.[10][13] It specifically targets and breaks down the proteinaceous components of the denture pellicle and biofilm matrix, as well as protein-based food debris.[14][15] This enzymatic degradation weakens the structure of plaque and stains, making them significantly easier to remove by the oxidizing and surfactant systems.[13]

Visualized Mechanisms and Workflows

Quantitative Efficacy Data

The efficacy of denture cleansers is quantified through various in vitro tests. The following tables summarize representative data from scientific literature, demonstrating the performance of key active systems.

Table 1: Antimicrobial Efficacy Data

| Active System | Microorganism | Assay Type | Result | Reference |

|---|---|---|---|---|

| Peroxide-based Cleanser | Candida albicans (Biofilm) | CFU Reduction | >4-log reduction in viable cells after 5 min treatment | [16] |

| Peroxide-based Cleanser | Klebsiella pneumoniae (Biofilm) | CFU Reduction | ~4-log reduction in viable cells after 5 min treatment | [16] |

| Peroxide/Enzyme Cleanser | Polymicrobial Biofilm | CFU Reduction | Daily use was most effective treatment in reducing viable biofilm over 7 days | [17][18] |

| Peroxide-based Cleanser | Multispecies Biofilm | Confocal Microscopy (CLSM) | Efficiently penetrated and inhibited biofilms after 3 hours of immersion | [19][20] |

| Proteolytic Enzyme (Papain) | Candida albicans (Plaque) | Cell Counting | 80% removal of adhered cells after 8 hours |[15] |

Table 2: Stain Removal Efficacy Data

| Cleanser Type | Stain Type | Efficacy Metric | Result | Reference |

|---|---|---|---|---|

| Peroxide-based Cleansers | Tea | Optical Density | Significantly more effective stain removal than water (p < 0.05) | [21][22] |

| Peroxide-based Cleansers | Tea & Coffee | Color Difference (ΔE) | Maintained clinically acceptable color (ΔE < 5.5) after staining | [19] |

| Sodium Hypochlorite | Tea & Paan | Optical Density | Superior stain removal compared to sodium perborate (B1237305) alone | [23] |

| Peroxide-based Cleansers | Tea | Stain Inhibition | Significantly more effective than water in inhibiting new stain build-up |[21][22] |

Standardized Experimental Protocols

Reproducible evaluation of denture cleanser performance requires standardized laboratory protocols. The following are detailed methodologies for key efficacy experiments cited in the literature.

Protocol: In Vitro Antimicrobial Biofilm Assay

This protocol is designed to assess the ability of a denture cleanser to kill microorganisms within a mature biofilm grown on a denture-like surface.

-

Specimen Preparation:

-

Fabricate standardized discs (e.g., 10-15 mm diameter, 1.5 mm thickness) from heat-polymerized polymethylmethacrylate (PMMA) acrylic resin to simulate the denture base.[24]

-

Sterilize the PMMA discs using an appropriate method (e.g., ethylene (B1197577) oxide or UV irradiation).

-

-

Biofilm Formation:

-

Place sterile PMMA discs into the wells of a sterile 12- or 24-well culture plate.

-

Inoculate the wells with a standardized suspension of a relevant oral microorganism (e.g., Candida albicans ATCC 90028, Streptococcus mutans ATCC 25175) in a suitable growth medium (e.g., Sabouraud Dextrose Broth for fungi, Brain Heart Infusion for bacteria).[16][19]

-

Incubate the plates under appropriate conditions (e.g., 37°C, 24-72 hours) to allow for the formation of a mature biofilm on the surface of the PMMA discs.[19]

-

-

Treatment Protocol:

-

Prepare the denture cleanser solution according to manufacturer instructions (e.g., one tablet in 200 mL of warm water).

-

Gently rinse the biofilm-coated discs with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

-

Immerse the discs in the denture cleanser solution for the specified treatment time (e.g., 3 minutes, 5 minutes, or overnight). A negative control group should be immersed in sterile water or PBS.[16][19]

-

-

Quantification of Viable Microorganisms:

-

Following treatment, rinse the discs again in PBS.

-

Transfer each disc to a tube containing a known volume of sterile PBS and a disruption agent (e.g., sterile glass beads).

-

Vigorously vortex or sonicate the tube to dislodge the biofilm from the disc surface into the suspension.[16]

-

Perform serial dilutions of the resulting microbial suspension and plate onto appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar, Tryptic Soy Agar).

-

Incubate the plates until colonies are visible, then count the colonies to determine the number of Colony-Forming Units per milliliter (CFU/mL).

-

Calculate the log reduction in viable cells compared to the negative control group.

-

-

Visualization (Optional):

-

For qualitative analysis, stain treated and control discs with a live/dead viability stain (e.g., SYTO 9 for live cells, propidium (B1200493) iodide for dead cells) and visualize using Confocal Laser Scanning Microscopy (CLSM).[19][20]

-

Protocol: In Vitro Stain Removal and Inhibition Assay

This protocol measures the ability of a cleanser to remove existing stains and prevent the formation of new ones.

-

Specimen Preparation:

-

Pellicle Formation (Optional but Recommended):

-

Immerse the PMMA discs in pooled, filter-sterilized human saliva and incubate for 1-2 hours to allow for the formation of an acquired pellicle, which mediates stain adherence.[21]

-

-

Staining Protocol:

-

Immerse the discs in a highly concentrated staining solution (e.g., black tea, coffee, or a solution of chlorhexidine (B1668724) followed by tea) for a defined period or through multiple cycles until a consistent, dark stain is achieved.[21][23]

-

-

Measurement and Treatment:

-

Measure the baseline color of each stained disc using a spectrophotometer or a chromameter, recording the Lab* color space values.[19]

-

Immerse the stained discs in the prepared denture cleanser solution for the recommended time. A control group is immersed in water.

-

After immersion, thoroughly rinse the discs with deionized water and allow them to air dry.

-

Perform a final colorimetric measurement.

-

-

Data Analysis:

-

Stain Inhibition Modification:

-

For stain inhibition, the order is reversed: pellicle-coated clear discs are first treated with the cleanser, then rinsed, and subsequently exposed to the staining agent. This cycle is repeated multiple times, with colorimetric measurements taken after each cycle to quantify the rate of stain build-up.[21]

-

References

- 1. This compound Science: Denture Cleansers | Haleon Health Partner [haleonhealthpartner.com]

- 2. Wholesale Potassium Monopersulfate Compound For Denture Cleansers Manufacturer and Supplier | Natai [hbnataichem.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. This compound Denture Cleanser Tablets 6s | Shield Business Center [shielddrug.com]

- 5. jdat.org [jdat.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Tetraacetylethylenediamine - Wikipedia [en.wikipedia.org]

- 8. Tetra acetyl ethylene diamine TAED | Uses | 10543-57-4 | Connect Chemicals [connectchemicals.com]

- 9. This compound Denture Cleanser | Haleon Health Partner [haleonhealthpartner.com]

- 10. mountainside-medical.com [mountainside-medical.com]

- 11. mims.com [mims.com]

- 12. journalofscience.net [journalofscience.net]

- 13. Development of a novel denture care agent with highly active enzyme, arazyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Denture cleanliness and hygiene: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.journalagent.com [pdf.journalagent.com]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Effects of two novel denture cleansers on multispecies microbial biofilms, stain removal and the denture surface: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Evaluation of stain removal and inhibition properties of eight denture cleansers: an in vitro study. | Semantic Scholar [semanticscholar.org]

- 23. ijoprd.com [ijoprd.com]

- 24. Evaluation of efficacy of commercial denture cleansing agents to reduce the fungal biofilm activity from heat polymerized denture acrylic resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The effectiveness of seven denture cleansers on tea stain removal from PMMA acrylic resin - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Antimicrobial Efficacy of Polident Cleansers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antimicrobial efficacy of Polident denture cleansers. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the scientific basis for this compound's antimicrobial action, supported by quantitative data from various studies and detailed experimental protocols.

Core Active Ingredients and Mechanism of Action

This compound's antimicrobial efficacy is attributed to its "4-in-1 cleaning system," which comprises four key active ingredients working in synergy to achieve a deep clean and disinfect denture materials.[1][2] These ingredients are:

-

Potassium Monopersulfate: A powerful oxidizing agent that helps to break down and remove organic stains and kill microorganisms.

-

Sodium Percarbonate: When dissolved in water, it releases hydrogen peroxide, which has a broad-spectrum antimicrobial effect through the production of reactive oxygen species.

-

Tetra Acetyl Ethylene Diamine (TAED): Acts as a bleach activator, enabling the hydrogen peroxide released from sodium percarbonate to be effective at lower temperatures and for a shorter duration.

-

Sodium Lauryl Sulfate (SLS): A surfactant that aids in the removal of debris and biofilm by reducing surface tension.[1]

The combined action of these ingredients results in the effective killing of bacteria and fungi, including those associated with malodor and denture stomatitis.[1] this compound cleansers are formulated to penetrate biofilms and eliminate microorganisms residing in the porous surfaces of dentures.[1]

Quantitative Antimicrobial Efficacy

Numerous in-vitro studies have demonstrated the significant antimicrobial efficacy of this compound cleansers against a range of microorganisms commonly found in the oral cavity and on dentures. The following tables summarize the quantitative data from these studies.

Table 1: In-Vitro Efficacy of this compound against Planktonic Microorganisms

| Microorganism | This compound Formulation | Exposure Time | Percent Reduction | Study |

| Odor-causing bacteria | This compound Daily Cleanser | Not Specified | 99.99% | [2] |

| Bacteria and Fungi | This compound Cleansers | Not Specified | 99.9% | [1][3] |

| Streptococcus mutans | This compound | 5 minutes | >99.9% | [4] |

| Staphylococcus aureus | This compound | 5 minutes | >99.9% | [4] |

| Escherichia coli | This compound | 5 minutes | >99.9% | [4] |

| Candida albicans | This compound | 5 minutes | >99.9% | [4] |

| Candida albicans | This compound | 30 minutes | 99.9% | [4] |

Table 2: In-Vitro Efficacy of this compound against Biofilms

| Microorganism(s) | Biofilm Model | This compound Formulation | Treatment Regimen | Outcome | Study |

| Polymicrobial (denture plaque) | PMMA discs | This compound® tablets | Daily 3-min soaking + brushing for 5 days | Significant reduction in microbial numbers vs. intermittent cleaning (p < 0.001) | [5][6] |

| Multispecies (oral bacteria and C. albicans) | Acrylic resins (72h biofilm) | This compound® | 3-hour immersion | Efficient penetration and inhibition of biofilm | [4] |

| Staphylococcus aureus | CAD/CAM milled PMMA and 3D printed denture base resins | This compound | Not Specified | Significant reduction in microbial adhesion (p = 0.001 for milled, p < 0.0001 for 3D printed) | [7] |

| Candida albicans | Conventionally fabricated, CAD/CAM-milled, and rapid-prototyped denture base resins | This compound denture cleansing powder | Per manufacturer's instructions | Significant reduction in colony count | [8] |

Table 3: Comparative In-Vitro Efficacy of Denture Cleansers

| Microorganism(s) | Cleansers Compared | Outcome | Study |

| S. aureus, S. mutans, C. albicans | This compound, Fittydent, Clinsodent, Distilled Water | Order of efficacy: Clinsodent > Fittydent > this compound > Distilled Water in reducing CFUs | [9] |

| Multispecies biofilm | This compound®, 0.5% NaClO, 0.12% CHX, GE, TM | This compound® (3h immersion) had similar antibiofilm effects to 0.5% NaClO (10 min immersion) | [4] |

| Candida albicans | This compound, Clinsodent, Secure, Table Salt | Order of efficacy: Secure > Clinsodent > this compound > Table Salt in reducing colony count | [8] |

| Candida albicans | This compound®, Coolingdent®, Fittydent® | At high concentrations of C. albicans (0.5 x 10^6 cfu/ml), this compound® showed a significant decrease in cell death rate to ~70% | [10] |

Experimental Protocols

This section details the methodologies employed in key in-vitro studies to evaluate the antimicrobial efficacy of this compound cleansers.

Suspension (Planktonic) Time-Kill Assay

This protocol is a standard method to assess the antimicrobial activity of a disinfectant against planktonic microorganisms.

Caption: Workflow for a suspension time-kill assay.

In-Vitro Biofilm Model on Denture Material

This protocol outlines the formation of a biofilm on a denture base material and the subsequent evaluation of the cleanser's efficacy.

Caption: Experimental workflow for an in-vitro biofilm model.

Comparative Efficacy Study Protocol

This logical flow diagram illustrates the design of a study comparing the antimicrobial efficacy of this compound with other denture cleansers.

Caption: Logical flow for a comparative efficacy study.

Conclusion

The in-vitro evidence strongly supports the antimicrobial efficacy of this compound cleansers against a broad spectrum of oral microorganisms, both in planktonic and biofilm forms. The synergistic action of its active ingredients provides a reliable method for denture hygiene. The detailed experimental protocols provided in this guide can serve as a foundation for further research and development in the field of denture care and oral microbiology. The consistent performance of this compound in reducing microbial loads on denture surfaces underscores its role in helping to maintain oral health for denture wearers.

References

- 1. This compound Denture Cleaner Science | Haleon HealthPartner [haleonhealthpartner.com]

- 2. This compound Science: Denture Cleansers | Haleon Health Partner [haleonhealthpartner.com]

- 3. This compound Denture Cleansers Science | Haleon HealthPartner [haleonhealthpartner.com]

- 4. Effects of two novel denture cleansers on multispecies microbial biofilms, stain removal and the denture surface: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of frequency of denture cleaning on microbial and clinical parameters – a bench to chairside approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluating the Antimicrobial Properties of Different Dental Cleaning Tablets Against S. aureus Grown on Two Denture Base Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effectiveness of Denture Cleansers on Candida albicans Biofilm on Conventionally Fabricated, Computer-Aided Design/Computer-Aided Manufacturing-Milled, and Rapid-Prototyped Denture Base Resins: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of antibacterial activity against Candida albicans according to the dosage of various denture cleansers - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility and Cytotoxicity of Polident's Core Components: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denture cleansers are essential for maintaining the oral health of denture wearers. Their formulations are designed to effectively remove plaque, stains, and microorganisms. However, the chemical nature of these cleansers necessitates a thorough evaluation of their biocompatibility and potential cytotoxicity to ensure they do not adversely affect the oral tissues with which they come into contact, even after rinsing. This technical guide provides a comprehensive overview of the biocompatibility and cytotoxicity of the core components found in Polident, a widely used denture cleanser brand.

The primary active ingredients in this compound cleansers include an oxidizing agent, an effervescence system, a chelating agent, and a surfactant. Specifically, the core components analyzed in this guide are:

-

Potassium Monopersulfate (Potassium Caroate): A strong oxidizing agent that plays a key role in the cleaning and antimicrobial action.

-

Sodium Percarbonate: Another oxidizing agent that releases hydrogen peroxide in water, contributing to bleaching and disinfection.

-

Tetra-acetyl Ethylene Diamine (TAED): An activator that enables the bleaching action of the peroxides at lower temperatures.

-

Sodium Lauryl Sulfate (SLS): A surfactant that aids in the removal of debris and has antimicrobial properties.

This document summarizes quantitative data from various in-vitro studies, details the experimental protocols used to assess cytotoxicity, and provides visual representations of key biological pathways and experimental workflows.

Biocompatibility and Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of this compound's core components and the complete formulation on various oral cell lines. The data is primarily derived from in-vitro studies employing common cytotoxicity assays such as the MTT and Neutral Red uptake assays.

Table 1: Cytotoxicity of Individual Core Components on Oral Cell Lines

| Component | Cell Line | Assay | Concentration | Result | Reference |

| Potassium Monopersulfate | Rat (in vivo) | LD50 (Oral) | 500 mg/kg | - | [1][2] |

| Human (in vitro) | - | - | Corrosive to eyes and skin | [3] | |

| Sodium Percarbonate | 3T3/NIH Mouse Fibroblasts | MTT | Various | Significantly more cytotoxic than sodium perborate (B1237305) | [4] |

| Tetra-acetyl Ethylene Diamine (TAED) | L929 Mouse Fibroblasts | MTT, NRU | Various (in combination with Sodium Perborate) | Less cytotoxic than Sodium Hypochlorite (B82951) | [5] |

| - | - | - | Generally considered non-toxic, non-allergenic, and non-mutagenic | [6] | |

| Sodium Lauryl Sulfate (SLS) | Human Gingival S-G Epithelial Cells | NRU | 0.0075% | NR50 (50% reduction in neutral red uptake) | [7] |

| Human Gingival Fibroblasts (GF) | NRU | 0.0127% | NR50 (50% reduction in neutral red uptake) | [7] |

Table 2: Cytotoxicity of Complete Denture Cleanser Formulations (this compound/Corega) on Oral Cell Lines

| Formulation | Cell Line | Assay | Exposure Time | Result | Reference |

| This compound® | L929 Mouse Fibroblasts | MTT | 6 months (simulated daily use) | No toxic effect (Cell viability > 70%) | [8] |

| Corega Ultra (cream) | Human Gingival Fibroblasts (young donor) | XTT, Crystal Violet | 24 hours | Non-cytotoxic, but induced increased IL-6 and bFGF release | [4] |

| Corega Ultra (cream) | Human Gingival Fibroblasts (older donor) | XTT, Crystal Violet | 24 hours | Non-cytotoxic, induced lower cytokine and growth factor release compared to young donor cells | [4] |

| Corega Powder | Human Gingival Fibroblasts | XTT, Crystal Violet | 24 hours | Non-cytotoxic, induced a twofold increase in IL-6 release | [4] |

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cell line (e.g., L929 mouse fibroblasts, human gingival fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Denture cleanser tablets

-

Sterile distilled water

-

96-well culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Preparation of Denture Cleanser Extracts:

-

Dissolve one this compound tablet in a specified volume of sterile distilled water as per the manufacturer's instructions to create a stock solution.

-

Prepare serial dilutions of the stock solution with complete cell culture medium to obtain the desired test concentrations.

-

-

Cell Exposure: Remove the culture medium from the wells and replace it with the prepared denture cleanser extracts. Include a negative control (medium only) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the exposure period, remove the extracts and add 50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the negative control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biocompatibility and cytotoxicity of this compound's core components.

Discussion and Conclusion

The data presented in this guide indicate that while the individual core components of this compound, particularly the oxidizing agents, can exhibit cytotoxicity at certain concentrations, the complete formulation, when used as directed, demonstrates a high degree of biocompatibility with oral cells in vitro. Studies on the final product show minimal to no cytotoxic effects, suggesting that the concentrations of the active ingredients in the ready-to-use solution are below the threshold for causing significant cell damage.

The potential for persulfate to induce allergic reactions remains a key consideration. The T-cell mediated mechanism highlights that this is a specific immune response and not a general cytotoxic effect.

The generation of reactive oxygen species is a fundamental aspect of the cleaning mechanism of this compound. While high levels of ROS can be detrimental to cells, the controlled release from the effervescent tablet appears to be at a level that is effective for cleaning without causing significant damage to oral tissues, as evidenced by the cytotoxicity studies on the complete formulation.

References

- 1. redox.com [redox.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. Comparison of primary human gingival fibroblasts from an older and a young donor on the evaluation of cytotoxicity of denture adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of tetraacetylethylendiamine + sodium perborate and sodium hypochlorite cytotoxicity on L929 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of tetraacetylethylenediamine-sodium perborate versus sodium hypochlorite against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of two novel denture cleansers on multispecies microbial biofilms, stain removal and the denture surface: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Examination of Polident's Chemical Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the chemical formulation of Polident, a widely recognized denture cleanser. While the precise quantitative composition of this compound is proprietary, this document outlines the methodologies and expected spectroscopic signatures of its principal active ingredients. The information presented is intended to guide researchers in the qualitative and quantitative analysis of similar effervescent cleaning formulations.

Introduction to this compound's Formulation and Mechanism

This compound's efficacy stems from a "4 in 1" cleaning system designed to kill odor-causing bacteria, remove plaque and stains, and maintain denture hygiene with a non-abrasive formula.[1][2][3] The core chemical action is an orchestra of oxidation, effervescence, and detergency. Upon dissolution in water, a series of chemical reactions is initiated to produce a potent, yet gentle, cleaning solution.

The primary active ingredients typically found in this compound formulations include:

-

Oxidizing Agents: Potassium Caroate (Potassium Monopersulfate) and Sodium Percarbonate. These are the powerhouse components for stain removal and disinfection.[4][5]

-

Effervescent System: Sodium Bicarbonate and Citric Acid. This system reacts in water to release carbon dioxide, which helps to mechanically dislodge debris and distribute the active ingredients.[4][5]

-

Bleach Activator: Tetra-Acetyl-Ethylene-Diamine (TAED). TAED reacts with the hydrogen peroxide released by sodium percarbonate to form peracetic acid, a more effective antimicrobial agent at lower temperatures.[1][2][6]

-

Detergent: Sodium Lauryl Sulfate (SLS). This surfactant lowers the surface tension of the solution, helping to loosen and remove food particles and other debris.[1][2][5][6]

Additional components may include binders (e.g., PEG-180), copolymers (e.g., VP/VA Copolymer), and chelating agents that contribute to the tablet's stability and performance.[4][7]

Spectroscopic Characterization of Key Ingredients

Spectroscopic techniques are invaluable for identifying and quantifying the components of a complex mixture like a this compound tablet. The following sections detail the expected spectroscopic signatures for the primary functional groups.

FTIR spectroscopy is a powerful tool for identifying functional groups within the formulation. The analysis can be performed on the solid tablet using an Attenuated Total Reflectance (ATR) accessory or on individual components.

Table 1: Expected FTIR Absorption Bands for Key this compound Ingredients

| Ingredient Class | Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Vibration Mode |

| Effervescent System | Carbonate (CO₃²⁻) from Sodium Carbonate/Bicarbonate | 1415 - 1450, 870 - 880 | Asymmetric C-O Stretch, Out-of-Plane Bend |

| Bicarbonate (HCO₃⁻) from Sodium Bicarbonate | ~1630, ~1300, ~1000, ~840 | C=O Stretch, C-OH Stretch, O-H Bend | |

| Oxidizing Agents | Peroxymonosulfate (SO₅²⁻) from Potassium Caroate | 1000 - 1300 | S-O & S=O Stretches |

| Peroxide (O-O) | 820 - 880 | O-O Stretch (often weak) | |

| Bleach Activator | Amide (C=O) from TAED | 1650 - 1700 | Amide I band (C=O Stretch) |

| Ester (C=O) from TAED | 1730 - 1750 | Ester C=O Stretch | |

| Detergent | Sulfate (SO₄²⁻) from SLS | 1150 - 1250 | Asymmetric S=O Stretch |

| Alkyl (C-H) from SLS | 2850 - 2960 | C-H Symmetric & Asymmetric Stretches |

Note: The spectral regions for carbonate and persulfate species can overlap, requiring careful peak deconvolution for quantitative analysis. Studies have utilized FTIR to monitor the transformation kinetics of carbonates and bicarbonates.[8][9][10]

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and inorganic species. It is highly effective for analyzing the persulfate and carbonate components.

Table 2: Expected Raman Shifts for Key this compound Ingredients

| Ingredient Class | Functional Group/Bond | Characteristic Raman Shift (cm⁻¹) | Vibration Mode |

| Oxidizing Agents | Peroxide (O-O) in Persulfate | 800 - 900 | O-O Stretch |

| Sulfate (S-O) in Persulfate | 1000 - 1100 | Symmetric S-O Stretch | |

| Effervescent System | Carbonate (CO₃²⁻) | ~1085 | Symmetric C-O Stretch |

| Bleach Activator | Acetyl Group (C-C, C=O) in TAED | 1350 - 1450, 1700 - 1750 | C-H Bending, C=O Stretching |

| Detergent | Alkyl (CH₂) from SLS | 1440 - 1460, 2800 - 3000 | CH₂ Scissoring, C-H Stretching |

Note: Raman spectroscopy is particularly useful for identifying persulfate, as the peroxide bond provides a distinct signal.[11][12]

Experimental Protocols

The following protocols outline standard procedures for the spectroscopic analysis of a denture cleanser tablet.

-

Homogenization: For bulk analysis, cryo-grind a single this compound tablet into a fine, homogenous powder using a mortar and pestle cooled with liquid nitrogen. This prevents localized heating and potential degradation of sensitive components.

-

Solution Preparation (for NMR/UV-Vis): Dissolve a known mass of the powdered tablet in a known volume of D₂O (for NMR) or deionized water (for UV-Vis) at a controlled temperature (e.g., 25°C). Note that the sample will begin to react immediately.

-

Instrument Setup: Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal (16-32 scans at 4 cm⁻¹ resolution).

-

Sample Analysis: Apply a small amount of the homogenized powder directly onto the ATR crystal, ensuring complete contact.

-

Data Acquisition: Collect the sample spectrum using the same parameters as the background.

-

Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

-

Instrument Setup: Use a confocal Raman microscope with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm to minimize fluorescence).

-

Calibration: Calibrate the spectrometer using a certified silicon wafer standard.

-

Sample Analysis: Place a small amount of the homogenized powder on a microscope slide. Focus the laser onto the sample.

-

Data Acquisition: Acquire spectra from multiple points on the sample to ensure representative data. Adjust laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample degradation.

-

Data Processing: Perform cosmic ray removal and baseline correction.

Diagrams and Workflows

The following diagram illustrates the relationship between the core ingredient classes and their primary functions in the cleaning process.

Caption: Logical relationship between this compound's ingredient classes and their functions.

This diagram outlines the general workflow for a comprehensive spectroscopic analysis of a denture cleanser tablet.

Caption: General experimental workflow for spectroscopic analysis of a solid formulation.

The cleaning action is initiated by a cascade of chemical reactions upon dissolution. The diagram below illustrates the primary pathway leading to the generation of the main cleaning agents.

Caption: Simplified reaction pathway for the generation of primary oxidizing agents.

Conclusion

The spectroscopic analysis of this compound's formulation requires a multi-technique approach to fully characterize its complex composition. FTIR and Raman spectroscopy are primary tools for identifying the key functional groups of the inorganic and organic components in the solid state. This guide provides the foundational spectroscopic data and experimental frameworks necessary for researchers to conduct a thorough analysis of effervescent denture cleansers, enabling quality control, competitive analysis, and further formulation development.

References

- 1. This compound Science: Denture Cleansers | Haleon Health Partner [haleonhealthpartner.com]

- 2. This compound Overview | Haleon HealthPartner [haleonhealthpartner.com]

- 3. This compound Denture Cleanser | Haleon Health Partner [haleonhealthpartner.com]

- 4. spoonfulapp.com [spoonfulapp.com]

- 5. Read Our Frequently Asked Questions | this compound & Poligrip [this compound.com]

- 6. This compound Denture Cleaner Science | Haleon HealthPartner [haleonhealthpartner.com]

- 7. mims.com [mims.com]

- 8. Fourier-Transform Infrared Spectroscopy Analysis of Mechanochemical Transformation Kinetics of Sodium Carbonate to Bicarbonate | Science of Sintering [ojs.itn.sanu.ac.rs]

- 9. Quantitative Analysis of Sodium Carbonate and Sodium Bicarbonate in Solid Mixtures Using Fourier Transform Infrared Spectroscopy (FT-IR) | Semantic Scholar [semanticscholar.org]

- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 11. Green and facile edge-oxidation of multi-layer graphene by sodium persulfate activated with ferrous ions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05575A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Core Role of Oxidizing Agents in Polident's Cleaning Process: A Technical Guide

Issued for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical mechanisms and efficacy of oxidizing agents within Polident denture cleanser formulations. The primary function of these agents is to remove stains and reduce microbial load on denture surfaces through complex oxidative reactions. This document details the synergistic action of the core components, presents quantitative data from in vitro studies on cleaning and antimicrobial efficacy, outlines standardized experimental protocols for evaluation, and provides visual representations of the key chemical pathways and experimental workflows.

Introduction: The Challenge of Denture Biofilm

Dentures, primarily composed of polymethyl methacrylate (B99206) (PMMA), are susceptible to the formation of complex biofilms. These biofilms consist of bacteria, fungi (notably Candida albicans), and other microorganisms embedded in a polysaccharide matrix. This microbial colonization can lead to denture-related stomatitis, malodor, and aesthetic degradation through extrinsic staining. Effective denture hygiene is therefore critical for maintaining oral health. This compound's cleaning process relies on a multi-component system, with oxidizing agents playing a pivotal role in the chemical breakdown of biofilm and stains.

The Oxidative Cleaning System of this compound

The cleaning efficacy of this compound is driven by a "4 in 1" system comprising two primary oxidizing agents, a bleach activator, and a detergent.[1]

-

Primary Oxidizing Agents:

-

Potassium Monopersulfate (KHSO₅): Also known as potassium peroxymonosulfate (B1194676), this is a powerful oxidizing agent.[2][3] In aqueous solution, it acts to oxidize organic compounds that constitute stains and microbial cell components.[2][4]

-

Sodium Percarbonate (2Na₂CO₃·3H₂O₂): This adduct of sodium carbonate and hydrogen peroxide dissolves in water to release hydrogen peroxide (H₂O₂), a well-known bleaching and antimicrobial agent.

-

-

Bleach Activator:

-

Tetra Acetyl Ethylene (B1197577) Diamine (TAED): TAED is crucial for enhancing the cleaning power, especially in warm (not hot) water. In the alkaline solution created by other tablet components like sodium bicarbonate, TAED reacts with the hydrogen peroxide released from sodium percarbonate in a process called perhydrolysis. This reaction generates peracetic acid (CH₃COOOH), a more potent and faster-acting oxidizing and bleaching agent than hydrogen peroxide alone.

-

-

Detergent/Surfactant:

-

Sodium Lauryl Sulfate (SLS): This surfactant lowers the surface tension of the cleaning solution, helping to loosen and lift debris and stain particles from the denture surface.[1]

-

Chemical Mechanism of Action

The cleaning process is a coordinated series of chemical reactions initiated upon dissolving the tablet in water.

-

Dissolution and Release: Sodium Bicarbonate and Citric Acid react to produce effervescence, which helps to break down the tablet and distribute the active ingredients. Sodium Percarbonate dissolves, releasing Hydrogen Peroxide (H₂O₂).

-

Perhydrolysis and Activation: In the alkaline solution, the released H₂O₂ exists in equilibrium with its conjugate base, the perhydroxyl anion (HO₂⁻). The perhydroxyl anion is a stronger nucleophile and attacks the TAED molecule.

-

Formation of Peracetic Acid: This nucleophilic attack on TAED leads to the formation of peracetic acid, a powerful oxidant, and diacetylethylenediamine. Peracetic acid is highly effective at breaking down the complex organic molecules that cause stains (chromophores) and disrupting microbial cell membranes.

-

Synergistic Oxidation: Simultaneously, Potassium Monopersulfate acts as another strong oxidizing agent, contributing to the overall cleaning and antimicrobial effect.

-

Mechanical and Chemical Cleaning: The effervescence provides a mechanical cleaning action, while the Sodium Lauryl Sulfate helps to solubilize and remove the loosened debris.

Quantitative Efficacy Data

The effectiveness of persulfate-based cleansers like this compound has been quantified in numerous in vitro studies. The data below is a synthesis from multiple sources and is intended to be representative.

Table 1: Antimicrobial Efficacy

| Microorganism | Test Condition | Cleanser | Result | Source |

| Candida albicans | Biofilm on PMMA | This compound® | ~100% reduction in fungal growth | [5] |

| C. albicans | 0.5 x 10⁵ cfu/ml broth | This compound® | ≥98% cell death rate | [6] |

| C. albicans | 0.5 x 10⁶ cfu/ml broth | This compound® | ~70% cell death rate | [6] |

| Polymicrobial Biofilm | 7-day treatment on PMMA | Brushing + Daily this compound® | Most effective reduction in viable aerobic/anaerobic bacteria & fungi | [6] |

| C. albicans Biofilm | On PMMA resin | This compound® | Strong antifungal activity; significant reduction in biofilm | [7] |

Table 2: Stain Removal Efficacy

| Stain Type | Test Condition | Cleanser | Result Metric | Finding | Source |

| Cigarette Smoke | 21-day immersion of acrylic teeth | This compound® (persulfate-containing) | Spectrophotometry (ΔE) | Significantly more effective at stain removal than persulfate-free cleanser | [8] |

| Coffee | 7 immersion cycles on acrylic teeth | Corega Tabs (perborate-based) | Spectrophotometry (ΔE) | Statistically significant color change (stain removal) vs. baseline | [9][10] |

| Tea & Turmeric | Immersion of acrylic resin specimens | Perborate/Phosphate Cleanser | Spectrophotometry (Reflectance) | Statistically significant stain removal (p ≤ 0.05) | [5] |

Experimental Protocols

The following protocols are generalized from methodologies reported in the scientific literature for testing denture cleanser efficacy.

Protocol: In Vitro Antimicrobial Efficacy against Biofilm

This protocol is based on methodologies described in studies evaluating microbial load on denture materials.[7][11]

-

Specimen Preparation:

-

Fabricate standardized discs (e.g., 10mm diameter, 2mm thickness) from heat-cured PMMA resin, conforming to ISO 20795-1 standards.[12]

-

Polish the surfaces to a standardized finish and sterilize using an appropriate method (e.g., ethylene oxide).

-

Pre-condition specimens by incubating in sterile saliva to form a pellicle.

-

-

Biofilm Formation:

-

Inoculate specimens with a standardized suspension of a relevant microorganism (e.g., Candida albicans ATCC 90028) in a suitable growth medium (e.g., Sabouraud Dextrose Broth).

-

Incubate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for mature biofilm formation.

-

-

Treatment:

-

Gently rinse specimens in sterile phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

-

Immerse treated specimens in a freshly prepared solution of the denture cleanser (e.g., one this compound tablet in 200 mL of warm water) for the manufacturer-recommended time (e.g., 3-5 minutes).

-

Immerse control specimens in sterile distilled water for the same duration.

-

-

Quantification:

-

Transfer specimens to a tube containing sterile PBS and a neutralizing agent if necessary.

-

Dislodge the biofilm from the disc surface using a combination of vortexing and sonication.

-

Perform serial dilutions of the resulting suspension and plate on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar).

-

Incubate plates and count the resulting Colony-Forming Units (CFU).

-

Calculate the log reduction in viable microorganisms compared to the control group. This methodology is consistent with principles outlined in ASTM E2871-21 for biofilm disinfectant efficacy.[13][14]

-

Protocol: In Vitro Stain Removal Efficacy

This protocol is adapted from methodologies focused on color stability and stain removal from denture resins.[5][15][16]

-

Specimen Preparation:

-

Prepare standardized PMMA discs as described in section 5.1.1.

-

Record baseline color values (Lab*) for each specimen using a calibrated spectrophotometer or colorimeter.

-

-

Staining Procedure:

-

Immerse specimens in a highly concentrated staining solution (e.g., tea, coffee, or a solution of turmeric) for a set period (e.g., 24 hours at 37°C) to achieve significant and uniform staining.

-

Rinse the stained specimens with distilled water and allow them to air dry.

-

Measure the post-staining Lab* values.

-

-

Treatment (Cleansing Cycle):

-

Immerse stained specimens in the denture cleanser solution for the recommended time.

-

Immerse control specimens in distilled water.

-

Rinse all specimens thoroughly with running water and dry.

-

-

Quantification:

-

Measure the final post-treatment Lab* values.

-

Calculate the color change (ΔE) at each stage using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/².

-

Efficacy is determined by comparing the ΔE value of the treated group to the control group. A greater reduction in the color difference from the stained state indicates higher efficacy.

-

Conclusion

The oxidizing agents in this compound, primarily potassium monopersulfate and sodium percarbonate activated by TAED to form peracetic acid, are fundamental to its cleaning and antimicrobial efficacy. This multi-component system works synergistically to chemically break down complex organic stains and disrupt microbial biofilms on denture surfaces. Quantitative in vitro data consistently demonstrates a significant reduction in microbial viability, particularly against Candida albicans, and effective removal of common extrinsic stains. The standardized protocols outlined provide a robust framework for the continued evaluation and development of advanced denture care formulations. For drug development professionals, understanding these core mechanisms is essential for innovating new solutions that address the challenges of denture hygiene and improve patient oral health.

References

- 1. Read Our Frequently Asked Questions | this compound & Poligrip [this compound.com]

- 2. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]

- 3. Potassium peroxymonosulfate - Wikipedia [en.wikipedia.org]

- 4. solutionslimpides.com [solutionslimpides.com]

- 5. Evaluating the efficacy of denture cleansing materials in removal of tea and turmeric stains: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of efficacy of commercial denture cleansing agents to reduce the fungal biofilm activity from heat polymerized denture acrylic resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAUDE Adverse Event Report: this compound ANTI BACTERIAL; DENTURE CLEANSER [accessdata.fda.gov]

- 9. ISO 20795-1:2013 - EVS standard evs.ee | en [evs.ee]

- 10. jdat.org [jdat.org]

- 11. Complete denture hygiene solutions: antibiofilm activity and effects on physical and mechanical properties of acrylic resin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. laboratuar.com [laboratuar.com]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. epa.gov [epa.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

Initial Biocompatibility Studies of Denture Cleansing Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial biocompatibility studies of denture cleansing agents. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development and evaluation of these products. This guide details the experimental protocols for key biocompatibility assays, presents quantitative data in a clear and comparative format, and visualizes the underlying cellular mechanisms and workflows.

Introduction to Denture Cleanser Biocompatibility

Denture cleansers are essential for maintaining the oral hygiene of denture wearers by removing microbial biofilm, stains, and food debris. These products are available in various forms, including effervescent tablets, powders, and solutions, and contain a range of active ingredients such as oxidizing agents, detergents, and enzymes. Given their direct and indirect contact with the oral mucosa, a thorough evaluation of their biocompatibility is paramount to ensure patient safety. Initial biocompatibility studies typically involve a series of in vitro tests to assess the potential for cytotoxicity, irritation, and other adverse cellular effects.

Key Components of Denture Cleansers

The biocompatibility of a denture cleanser is largely determined by its chemical composition. Understanding the function and potential cytotoxic effects of each ingredient is crucial for developing safer and more effective products.

Table 1: Common Ingredients in Commercial Denture Cleansers

| Ingredient Category | Active Ingredient | Function | Potential Biocompatibility Concerns |

| Oxidizing Agents | Potassium Caroate (Potassium Monopersulfate), Sodium Perborate, Sodium Percarbonate | Bleaching, stain removal, antimicrobial | Allergic reactions, oral irritation, cytotoxicity at high concentrations[1] |

| Alkaline Agents | Sodium Bicarbonate, Sodium Carbonate | Effervescence, cleaning | Generally considered safe, may alter pH |

| Acids | Citric Acid, Malic Acid | Stain removal, effervescence | Potential for enamel and dentin erosion if misused |

| Detergents/Surfactants | Sodium Lauryl Sulfate, Sodium Dodecylbenzenesulfonate | Loosens debris and plaque | Can cause mucosal irritation |

| Enzymes | Protease, Amylase | Breaks down protein and carbohydrate components of biofilm | Generally considered biocompatible |

| Chelating Agents | Tetraacetylethylenediamine (TAED), EDTA | Enhances the activity of oxidizing agents | Low toxicity |

| Antimicrobials | Chlorhexidine (B1668724) Gluconate, Sodium Hypochlorite (B82951) | Disinfection | Dose-dependent cytotoxicity, potential for staining (Chlorhexidine) and material degradation (Sodium Hypochlorite)[2][3][4][5] |

Experimental Protocols for Biocompatibility Assessment

Standardized protocols are essential for the reliable evaluation of denture cleanser biocompatibility. The International Organization for Standardization (ISO) provides guidelines for the biological evaluation of medical devices, including dental materials, under the ISO 10993 series of standards.

Preparation of Denture Cleanser Extracts

For in vitro testing, extracts of the denture cleansers are prepared to simulate the leaching of chemical components into the oral environment. The preparation method should be standardized to ensure reproducibility.

Protocol for Extract Preparation of Effervescent Denture Cleanser Tablets (adapted from ISO 10993-12) [6][7][8]

-

Tablet Dissolution: Dissolve one effervescent tablet in a specified volume of cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with serum, as recommended by the manufacturer for denture cleansing (typically 150-200 mL of warm water). This solution represents the 100% extract.

-

Sterilization: Filter-sterilize the extract solution through a 0.22 µm syringe filter to remove any insoluble components and microorganisms.

-

Serial Dilutions: Prepare a series of dilutions of the 100% extract in fresh cell culture medium to determine dose-dependent cytotoxic effects. Common dilutions range from 50% down to 1% or lower.

-

Control Groups:

-

Negative Control: Use fresh cell culture medium only.

-

Positive Control: Use a substance with known cytotoxicity, such as phenol (B47542) or dimethyl sulfoxide (B87167) (DMSO), at a concentration known to induce a significant cytotoxic response.

-

Cytotoxicity Assays

Cytotoxicity assays are fundamental to initial biocompatibility screening. They provide quantitative data on the effects of denture cleanser extracts on cell viability and proliferation.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol for MTT Assay

-

Cell Seeding: Seed human gingival fibroblasts (HGFs) or human keratinocytes in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Exposure to Extracts: Remove the culture medium and replace it with the prepared denture cleanser extracts at various concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control.

The agar (B569324) diffusion test is a qualitative or semi-quantitative method to assess the cytotoxicity of leachable substances from a material.

Protocol for Agar Diffusion Test

-

Cell Culture Preparation: Plate a monolayer of L929 mouse fibroblast cells in a petri dish.

-

Agar Overlay: Once the cells reach confluency, replace the culture medium with a layer of agar medium containing a vital stain (e.g., neutral red).

-

Sample Application: Place a filter paper disc saturated with the denture cleanser extract (or the solid material itself) onto the surface of the agar.

-

Incubation: Incubate the plate for 24-48 hours.

-

Evaluation: Cytotoxic substances will diffuse through the agar and cause cell death, which is visualized as a decolorized zone around the sample. The size of this zone is indicative of the degree of cytotoxicity.

Quantitative Data on Cytotoxicity

The following tables summarize quantitative data from various studies on the cytotoxicity of denture cleansing agents. It is important to note that direct comparison between studies can be challenging due to variations in cell lines, exposure times, and extract preparation methods.

Table 2: Cell Viability of Human Gingival Fibroblasts (HGF) after Exposure to Denture Cleanser Components

| Denture Cleanser/Component | Concentration | Exposure Time | Cell Viability (%) | Reference |

| 2% Chlorhexidine Digluconate | Undiluted extract | 9 and 1.5 years (simulated) | <25% (severely cytotoxic) | [2] |

| 1% Sodium Hypochlorite | Undiluted extract | 9 and 1.5 years (simulated) | ~63% (slightly cytotoxic) | [2] |

| Sodium Perborate | - | - | 18.01 - 64.38% (highly to moderately cytotoxic) | [9] |

| Control (Acrylic Resin) | - | - | ~58% (slightly cytotoxic) | [2] |

Table 3: IC50 Values of Antiseptic Agents on Oral Keratinocytes

| Antiseptic Agent | Concentration in Product | IC50 (NR50) |

| Chlorhexidine Gluconate | 5% | More cytotoxic than acrinol |

| Acrinol | 0.2% | More cytotoxic than iodine compounds |

| Povidone-Iodine | 10% | Less cytotoxic than chlorhexidine |

| Hydrogen Peroxide | 3% | Least cytotoxic |

Note: NR50 is the concentration that results in a 50% decrease in neutral red uptake. A lower NR50 value indicates higher cytotoxicity.[10]

Cellular Mechanisms of Cytotoxicity and Inflammation

Denture cleanser components can induce cytotoxicity and inflammation through various cellular signaling pathways. Understanding these mechanisms is crucial for the development of more biocompatible formulations.

Inflammatory Response and NF-κB Activation

Certain components of denture cleansers, particularly oxidizing agents like persulfates, can act as irritants and trigger an inflammatory response in oral mucosal cells. A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

References

- 1. askthedentist.com [askthedentist.com]

- 2. Antimicrobial and cytotoxic effects of denture base acrylic resin impregnated with cleaning agents after long-term immersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of sodium hypochlorite and chlorhexidine on cultured human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative evaluation of the effect of denture cleansers on the surface topography of denture base materials: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of Denture Cleansers on Microbial Adherence and Surface Topography of Conventional and CAD/CAM-Processed Denture Base Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mddionline.com [mddionline.com]

- 7. researchgate.net [researchgate.net]

- 8. dent.chula.ac.th [dent.chula.ac.th]

- 9. MMSL: IN VITRO BIOCOMPATIBILITY TESTING OF MEDICAL DEVICES IN VITRO: CHALLENGES OF SAMPLE PREPARATION ACCORDING TO THE ISO 10993-12 [mmsl.cz]

- 10. Quantitative comparison of cytotoxicity of dental antiseptics to normal human oral keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Efficacy of Polident on Respiratory Pathogen Biofilms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denture biofilm is a significant reservoir for respiratory pathogens, posing an increased risk of aspiration pneumonia and other respiratory infections, particularly in hospitalized or immunocompromised individuals.[1][2][3][4] Inadequate denture hygiene can lead to the colonization and proliferation of pathogenic microorganisms within a complex biofilm matrix on the denture surface.[5][6] Common respiratory pathogens found in denture plaque include Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae.[7][8][9][10] This document provides detailed protocols for testing the efficacy of Polident®, a commercial denture cleanser, in reducing and eradicating biofilms of these key respiratory pathogens.

This compound's 4-in-1 cleaning system contains active ingredients such as potassium monopersulfate, sodium percarbonate, tetraacetylethylenediamine (B84025) (TAED), and sodium lauryl sulfate, which work to kill bacteria and fungi, remove plaque and stains, and penetrate biofilms.[11][12] The protocols outlined below provide a standardized methodology for the in vitro evaluation of this compound's antimicrobial and anti-biofilm activity.

Key Experiments and Methodologies

This section details the protocols for forming robust biofilms of respiratory pathogens on denture material, treating them with this compound, and quantifying the reduction in viable bacteria.

Experiment 1: Biofilm Formation on Denture Material

This protocol describes the formation of single-species biofilms on polymethyl methacrylate (B99206) (PMMA) discs, a common denture base material.[7][13]

Materials:

-

Respiratory pathogen strains (Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella pneumoniae)

-

Tryptic Soy Broth (TSB) supplemented with 1% sucrose

-

Sterile polymethyl methacrylate (PMMA) discs (1 cm diameter)

-

Sterile 24-well microtiter plates

-

Incubator (37°C)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Prepare a bacterial inoculum by culturing the pathogen in TSB overnight at 37°C.

-

Adjust the bacterial suspension to an optical density (OD) of 0.1 at 600 nm, corresponding to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

-

Place one sterile PMMA disc into each well of a 24-well plate.

-

Add 2 mL of the bacterial suspension to each well.

-

Incubate the plate at 37°C for 48-72 hours to allow for mature biofilm formation. Ensure gentle agitation to promote uniform biofilm growth.

-

After incubation, gently wash the discs twice with sterile PBS to remove non-adherent, planktonic bacteria.

Experiment 2: this compound Efficacy Testing

This protocol outlines the procedure for treating the established biofilms with this compound and quantifying the remaining viable bacteria.

Materials:

-

This compound® tablets

-

Sterile distilled water

-

Biofilm-coated PMMA discs (from Experiment 1)

-

Sterile 24-well microtiter plates

-

Timer

-

Sterile PBS

-

Sonicator

-

Tryptic Soy Agar (TSA) plates

-

Incubator (37°C)

Protocol:

-

Prepare the this compound solution by dissolving one tablet in 200 mL of warm (40°C) sterile distilled water, as per the manufacturer's instructions.[11]

-

Place the biofilm-coated PMMA discs into the wells of a new sterile 24-well plate.

-

Add 2 mL of the prepared this compound solution to each "treatment" well.

-

For the "control" group, add 2 mL of sterile PBS to the wells containing biofilm-coated discs.

-

Incubate for the recommended time (e.g., 15 minutes).[8][14]

-

Following incubation, remove the discs and wash them three times with sterile PBS to stop the chemical reaction.

-

Place each disc in a sterile tube containing 1 mL of sterile PBS.

-

Sonicate the tubes for 5-10 minutes to dislodge the biofilm bacteria from the disc surface.

-

Perform serial dilutions of the resulting bacterial suspension in sterile PBS.

-

Plate 100 µL of each dilution onto TSA plates.

-

Incubate the plates at 37°C for 24-48 hours.

-

Count the colonies to determine the number of viable bacteria (CFU/mL).

Experiment 3: Biofilm Quantification using Crystal Violet Assay

This assay provides a quantitative measure of the total biofilm biomass.[15][16]

Materials:

-

Biofilm-coated PMMA discs (treated and control from Experiment 2)

-

0.1% Crystal Violet solution

-

30% Glacial Acetic Acid

-

Spectrophotometer (plate reader)

Protocol:

-

After the treatment and washing steps in Experiment 2, place the PMMA discs in a new 24-well plate.

-

Add 1 mL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Gently wash the discs three times with sterile PBS to remove excess stain.

-

Air dry the discs completely.

-

Add 1 mL of 30% glacial acetic acid to each well to solubilize the bound crystal violet.

-

Transfer 200 µL of the solubilized stain from each well to a 96-well plate.

-

Measure the absorbance at 595 nm using a spectrophotometer. The absorbance is directly proportional to the biofilm biomass.

Data Presentation

Quantitative data from the experiments should be summarized in the following tables for clear comparison.

Table 1: Reduction in Viable Bacteria (CFU/mL) after this compound Treatment

| Respiratory Pathogen | Control (PBS) - Mean CFU/mL (± SD) | This compound Treatment - Mean CFU/mL (± SD) | Log Reduction |

| Pseudomonas aeruginosa | |||

| Staphylococcus aureus | |||

| Klebsiella pneumoniae |

Table 2: Reduction in Biofilm Biomass (Absorbance at 595 nm) after this compound Treatment